molecular formula C17H16ClN5 B414390 N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine

N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine

Cat. No.: B414390
M. Wt: 325.8g/mol
InChI Key: GCNUWWUZKABMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine is a chemical compound with the molecular formula C17H16ClN5 and a molecular weight of 325.8 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine typically involves the reaction of benzylamine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by benzylamine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include benzylamine and 2,4,6-trichloro-1,3,5-triazine, with solvents such as dichloromethane or toluene to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine is unique due to its triazine core structure, which imparts specific chemical and biological properties. This distinguishes it from other benzylamine derivatives, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H16ClN5

Molecular Weight

325.8g/mol

IUPAC Name

2-N,4-N-dibenzyl-6-chloro-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H16ClN5/c18-15-21-16(19-11-13-7-3-1-4-8-13)23-17(22-15)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22,23)

InChI Key

GCNUWWUZKABMSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)NCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)NCC3=CC=CC=C3

Origin of Product

United States

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